1-Aminopyrazin-1-ium methanesulfonate

描述

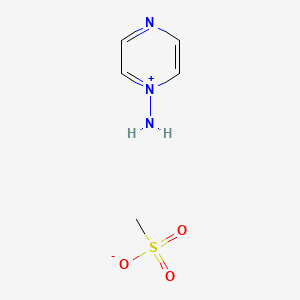

1-Aminopyrazin-1-ium methanesulfonate is an organic salt comprising a protonated 1-aminopyrazine cation paired with a methanesulfonate (mesylate) anion. Methanesulfonate salts are widely recognized for their high aqueous solubility and stability, making them valuable in pharmaceuticals, ionic liquids, and catalysis .

属性

分子式 |

C5H9N3O3S |

|---|---|

分子量 |

191.21 g/mol |

IUPAC 名称 |

methanesulfonate;pyrazin-1-ium-1-amine |

InChI |

InChI=1S/C4H6N3.CH4O3S/c5-7-3-1-6-2-4-7;1-5(2,3)4/h1-4H,(H2,5,6);1H3,(H,2,3,4)/q+1;/p-1 |

InChI 键 |

OQKBCZNXDXMTIR-UHFFFAOYSA-M |

规范 SMILES |

CS(=O)(=O)[O-].C1=C[N+](=CC=N1)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-Aminopyrazin-1-ium methanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of pyrazine with chloroacetic acid followed by ammonium hydroxide treatment to introduce the amino group. The resulting product is then treated with methanesulfonic acid to form the methanesulfonate salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions under controlled conditions. The process involves the use of reactors and purification systems to ensure the high purity and yield of the final product. Quality control measures, such as NMR spectroscopy and HPLC, are employed to verify the compound's structure and purity.

化学反应分析

Types of Reactions: 1-Aminopyrazin-1-ium methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyrazine derivatives.

Reduction: Reduction reactions can yield aminopyrazine derivatives.

Substitution: Substitution reactions can produce various alkylated pyrazine derivatives.

科学研究应用

1-Aminopyrazin-1-ium methanesulfonate is widely used in scientific research due to its versatility and reactivity. It finds applications in:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: In drug discovery and development processes.

Industry: In the production of dyes, pigments, and other chemical products.

作用机制

1-Aminopyrazin-1-ium methanesulfonate is similar to other pyrazine derivatives, such as pyrazinamide and pyrazinecarboxamide. its unique structure and properties set it apart. Unlike pyrazinamide, which is used as an antitubercular agent, this compound is primarily used in research and industrial applications.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

1-Aminopyrazin-1-ium methanesulfonate belongs to a broader class of heterocyclic methanesulfonate salts. Key structural analogs include:

- [3-(1H-pyrazol-1-yl)phenyl]amine methanesulfonate : Features a pyrazole-substituted phenyl ring, offering distinct electronic and steric effects compared to pyrazine .

- Methyl methanesulfonate: A simple alkyl methanesulfonate ester, known for its DNA alkylating properties and use in toxicological studies .

- Metal methanesulfonates (e.g., Pb(CH₃SO₃)₂): Inorganic salts with high solubility in aqueous media, contrasting with the organic cation in this compound .

Key Structural Differences:

Solubility Trends

Methanesulfonate salts generally exhibit higher aqueous solubility than sulfates and variable solubility compared to chlorides. For example:

- Lead(II) methanesulfonate : Solubility up to 539 g/L (metal concentration) vs. PbSO₄ (~0.004 g/L) .

- Zinc(II) methanesulfonate : Lower solubility than ZnCl₂, highlighting anion-dependent trends .

While direct data for this compound are unavailable, its organic cation likely enhances solubility in polar solvents compared to non-functionalized analogs. Temperature dependence, observed in silver(I) methanesulfonate (decreasing solubility with temperature), may also apply here .

Chemical Reactivity

Methanesulfonate esters undergo reactions such as acetolysis, where substituents influence transition-state stability. For example:

- 4-Cyano-1-decalin methanesulfonate reacts 10³–10⁴ times faster than unsubstituted analogs due to charge stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。